molecular formula C6H5BrIN B1342403 3-Bromo-4-iodoaniline CAS No. 860435-38-7

3-Bromo-4-iodoaniline

Cat. No. B1342403
M. Wt: 297.92 g/mol
InChI Key: HBCBLDVYTZWYLL-UHFFFAOYSA-N
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Description

3-Bromo-4-iodoaniline is a compound with the molecular formula C6H5BrIN . It has a molecular weight of 297.92 g/mol . The IUPAC name for this compound is 3-bromo-4-iodoaniline .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-iodoaniline is InChI=1S/C6H5BrIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound’s complexity, as computed by Cactvs, is 99.1 .


Physical And Chemical Properties Analysis

3-Bromo-4-iodoaniline has a molecular weight of 297.92 g/mol . It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water . The compound has a topological polar surface area of 26 Ų . The compound is solid at room temperature .

Scientific Research Applications

Electrochemical Oxidation in Acetonitrile Solution

A study by Kádár et al. (2001) explored the electrochemical oxidation of various bromoanilines and iodoanilines, including 4-iodoaniline, in acetonitrile solution. This research is significant for understanding the electrochemical behavior of halogenated anilines, which are relevant in various industrial and scientific applications, especially in synthesizing complex organic compounds (Kádár et al., 2001).

Crystal Structure Comparison

Dey and Desiraju (2004) investigated the crystal structures of phenoxyanilines, including 4-iodoaniline. Their work provided insights into the structural similarities and differences among various halogenated anilines, which is crucial for understanding and predicting the properties of these compounds in solid-state applications (Dey & Desiraju, 2004).

Photochemistry of Haloanilines

The photochemical properties of haloanilines, including 4-iodoaniline, were studied by Freccero et al. (2003). This research is significant for applications in synthetic chemistry and environmental sciences, particularly in understanding the behavior of these compounds under light exposure (Freccero et al., 2003).

Thermo- and Photochromic Behaviour in Molecular Co-crystals

Carletta et al. (2017) explored the thermo- and photochromic behavior of anil-based molecular co-crystals, utilizing compounds such as 4-bromoaniline and 4-iodoaniline. This research is relevant for the development of responsive materials in the field of material sciences (Carletta et al., 2017).

Safety And Hazards

3-Bromo-4-iodoaniline should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided .

properties

IUPAC Name

3-bromo-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCBLDVYTZWYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608536
Record name 3-Bromo-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-iodoaniline

CAS RN

860435-38-7
Record name 3-Bromo-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SH Lee, BB Jang, ZH Kafafi - Journal of the American Chemical …, 2005 - ACS Publications
… 3-Bromo-4-iodoaniline (1). To a solution of 3-bromoaniline (2.39 g, 13.9 mmol) in … To a solution of 3-bromo-4-iodoaniline (3.50 g, 11.7 mmol) in acetic anhydride (12 mL) was added a …
Number of citations: 208 0-pubs-acs-org.brum.beds.ac.uk
Y Geng, C Chen, Z Gao, X Feng, W Liu… - … Applied Materials & …, 2021 - ACS Publications
… The desired product, 3-bromo-4-iodoaniline (2j), was achieved in 90% yield (entry 10). Hydrogenation of 2-chloro-4-nitroaniline (1k) was tested. The aniline product, 2-chlorobenzene-1,…
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
R Johnsson, A Meijer, U Ellervik - Tetrahedron, 2005 - Elsevier
… Triethylamine (1.5 mL) followed by Na 2 S 2 O 3 (1.5 g) were added and the mixture was concentrated and chromatographed (SiO 2 , 3:1 heptane/EtOAc) to give 3-bromo-4-iodoaniline …
J Terao, M Ohsawa, H Masai, Y Kurashige… - The Journal of …, 2015 - ACS Publications
… (15) 2-Bromo-4-tert-butyl-1-iodobenzene and 3-bromo-4-iodoaniline were prepared according to the literature. (16) 1 H NMR and 13 C NMR were recorded at 500 and 126 MHz, …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk

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